molecular formula C16H20F2N2O B15116087 N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B15116087
M. Wt: 294.34 g/mol
InChI Key: CKZYYJNICOYAKO-UHFFFAOYSA-N
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Description

N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclopropanecarboxamide group attached to a piperidine ring, which is further substituted with a 2,4-difluorophenylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C16H20F2N2O

Molecular Weight

294.34 g/mol

IUPAC Name

N-[1-[(2,4-difluorophenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H20F2N2O/c17-13-6-5-12(15(18)8-13)9-20-7-1-2-14(10-20)19-16(21)11-3-4-11/h5-6,8,11,14H,1-4,7,9-10H2,(H,19,21)

InChI Key

CKZYYJNICOYAKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from readily available precursors such as 1,5-dibromopentane and ammonia.

    Introduction of the 2,4-Difluorophenylmethyl Group: The 2,4-difluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using 2,4-difluorobenzyl chloride and the piperidine derivative.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group through a reaction between the piperidine derivative and cyclopropanecarboxylic acid chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanecarboxamide
  • N-{1-[(2,4-difluorophenyl)methyl]piperidin-2-yl}cyclopropanecarboxamide

Uniqueness

N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the cyclopropanecarboxamide group. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it of particular interest in research and development.

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